(S)-Methyl indoline-2-carboxylate hydrochloride
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Overview
Description
(S)-Methyl indoline-2-carboxylate hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is known for its enantioselective properties, making it valuable in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl indoline-2-carboxylate hydrochloride typically involves the esterification of (S)-indoline-2-carboxylic acid. One common method is the reaction of (S)-indoline-2-carboxylic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid, to form the methyl ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves the use of enzymatic resolution techniques. For example, an esterase enzyme can be used to selectively hydrolyze the racemic mixture of indoline-2-carboxylate esters, yielding the desired (S)-enantiomer with high enantioselectivity .
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl indoline-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Indoline-2-carboxylic acid derivatives.
Reduction: Indoline-2-methanol derivatives.
Substitution: Various substituted indoline-2-carboxylate esters.
Scientific Research Applications
(S)-Methyl indoline-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.
Industry: Utilized in the production of fine chemicals and as a catalyst in enantioselective reactions.
Mechanism of Action
The mechanism of action of (S)-Methyl indoline-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. For example, it can act as an enzyme inhibitor, particularly targeting enzymes like tyrosinase, and influencing receptor activity . Its antioxidant properties also play a role in scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- (S)-Indoline-2-carboxylic acid
- Indoline-2-carboxylic acid
- Indole-2-carboxylic acid
- Indole-3-carboxaldehyde
- 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
Uniqueness
(S)-Methyl indoline-2-carboxylate hydrochloride stands out due to its high enantioselectivity and its ability to act as a chiral building block in the synthesis of complex molecules. Its specific interactions with enzymes and receptors make it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
methyl (2S)-2,3-dihydro-1H-indole-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9;/h2-5,9,11H,6H2,1H3;1H/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJNUJIJMMGHMS-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2N1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC2=CC=CC=C2N1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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